molecular formula C22H21N7O2 B2476518 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1170429-36-3

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2476518
CAS No.: 1170429-36-3
M. Wt: 415.457
InChI Key: RDQKCNZNKWYDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
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Scientific Research Applications

ADA Inhibition and Anti-inflammatory Potential

Research has highlighted the significance of pyrazolo[3,4-d]pyrimidin-4-ones in inhibiting adenosine deaminase (ADA) from bovine spleen, showcasing strong inhibitory activity with Ki values in the nanomolar/subnanomolar range. Notably, compounds within this category have demonstrated efficacy in attenuating bowel inflammation in rat models of colitis induced by 2,4-dinitrobenzenesulfonic acid. This finding underscores the potential of such compounds, including derivatives of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea, to serve as potent ADA inhibitors with significant anti-inflammatory benefits (La Motta et al., 2009).

Targeting FLT3 and VEGFR2 in Cancer Therapy

Further studies have elaborated on the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of novel multikinase inhibitors that exhibit potent inhibition of FLT3 and VEGFR2. These compounds have been validated for their high potency against FLT3-driven human acute myeloid leukemia (AML) in vitro and considerable antiangiogenic effects, marking a significant step towards targeted cancer therapy. One such compound demonstrated complete tumor regression in an MV4-11 xenograft mouse model of AML without apparent toxicity, indicating the potential of this compound derivatives in cancer treatment strategies (Yang et al., 2013).

Hydrogel Formation and Physical Property Tuning

Research into low molecular weight salt hydrogelators has uncovered that compounds with a urea moiety, similar to the one discussed, can form hydrogels across a range of acids at specific pH levels. These findings reveal that the physical properties of such gels, including morphology and rheology, can be finely tuned by the identity of the anion present, presenting a novel approach to manipulating the physical characteristics of hydrogels for various applications (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-15-12-18(31-2)8-9-19(15)28-22(30)27-17-6-4-16(5-7-17)26-20-13-21(24-14-23-20)29-11-3-10-25-29/h3-14H,1-2H3,(H,23,24,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQKCNZNKWYDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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